

Discovery and significance of β -nicotinamide riboside as an NAD⁺ precursor

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An In-depth Technical Guide to the Discovery and Significance of β -Nicotinamide Riboside as an NAD⁺ Precursor

Executive Summary

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and DNA repair. The age-associated decline in NAD⁺ levels has been linked to a range of age-related diseases. This has spurred research into NAD⁺ precursors as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of β -nicotinamide riboside (NR) as a potent and orally bioavailable NAD⁺ precursor. We will delve into the key experiments that established its role, the metabolic pathways it utilizes, and the quantitative effects of its supplementation. This document is intended for researchers, scientists, and drug development professionals in the field of NAD⁺ metabolism and age-related therapeutics.

Introduction to NAD⁺

First identified in 1906, Nicotinamide Adenine Dinucleotide (NAD⁺) is a fundamental molecule that functions as a coenzyme in hundreds of redox reactions essential for cellular metabolism, including glycolysis, the Krebs cycle, and fatty acid oxidation.^[1] Beyond its role in energy metabolism, NAD⁺ is a crucial substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are involved in regulating a wide array of cellular processes such as DNA repair, gene expression, and immune responses.^[2]

The concentration of NAD⁺ in the body naturally declines with age, and this depletion has been associated with various age-related pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular disease.[3] This has led to a surge in research focused on strategies to augment NAD⁺ levels, with a particular interest in NAD⁺ precursors.

The Discovery of β -Nicotinamide Riboside as an NAD⁺ Precursor

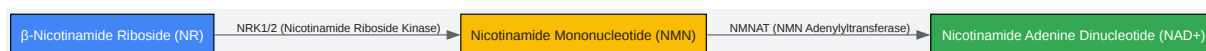
For decades, the known vitamin precursors for NAD⁺ synthesis were nicotinic acid (NA) and nicotinamide (NAM).[4] However, in 2004, a seminal study led by Dr. Charles Brenner identified β -nicotinamide riboside (NR) as a novel and unanticipated NAD⁺ precursor in yeast.[4][5] This discovery challenged the conventional understanding of eukaryotic NAD⁺ biosynthesis, revealing a new pathway independent of the established Preiss-Handler pathway for NA.[4] Subsequent research identified NR in trace amounts in milk, establishing it as a naturally occurring form of vitamin B3.[4][6]

The Nicotinamide Riboside Kinase (NRK) Pathway

The primary route for the conversion of NR to NAD⁺ is the Nicotinamide Riboside Kinase (NRK) pathway.[7][8] This pathway involves two key enzymatic steps:

- Phosphorylation of NR: Nicotinamide riboside kinases (NRK1 and NRK2 in humans) phosphorylate NR to form nicotinamide mononucleotide (NMN).[8][9]
- Adenylation of NMN: NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[9][10]

This pathway provides an efficient means for cells to salvage NR and synthesize NAD⁺.



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Diagram 1: The Nicotinamide Riboside Kinase (NRK) Pathway.

Significance of β -Nicotinamide Riboside

The discovery of NR as an NAD⁺ precursor is significant for several reasons:

- **Oral Bioavailability:** Subsequent human clinical trials have demonstrated that orally administered NR is effectively absorbed and leads to a dose-dependent increase in blood NAD⁺ levels.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Favorable Safety Profile:** NR supplementation has been shown to be well-tolerated in humans at doses up to 2000 mg/day, with no serious adverse events reported.[\[10\]](#)[\[11\]](#)[\[13\]](#) Unlike nicotinic acid, NR does not cause flushing.[\[6\]](#)[\[13\]](#)
- **Efficiency in Raising NAD⁺:** Studies have indicated that NR is an efficient NAD⁺ precursor, effectively increasing NAD⁺ levels in various tissues, including blood, skeletal muscle, and the brain.[\[11\]](#)[\[14\]](#)
- **Therapeutic Potential:** By boosting NAD⁺ levels, NR shows promise in preclinical and clinical studies for addressing age-related metabolic and neurodegenerative conditions.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Key Experimental Evidence

Preclinical Studies

The initial discovery of the NRK pathway was made in yeast.[\[4\]](#) Subsequent studies in mice demonstrated that NR supplementation could increase NAD⁺ levels in multiple tissues, leading to improved mitochondrial function, enhanced insulin sensitivity, and protection against weight gain in models of diet-induced obesity.[\[10\]](#)[\[13\]](#) These preclinical findings laid the groundwork for human clinical trials.

Human Clinical Trials

The first human clinical trial of NR, published in 2016, was a landmark study that confirmed its safety and efficacy in raising NAD⁺ levels in healthy volunteers.[\[15\]](#) This and subsequent studies have provided valuable quantitative data on the effects of NR supplementation.

Quantitative Data on NR Supplementation

The following tables summarize key quantitative findings from human clinical trials of β -nicotinamide riboside.

Table 1: Effect of NR Supplementation on Whole Blood NAD⁺ Levels

Study (First Author, Year)	Dosage	Duration	Number of Participa nts	Baseline NAD ⁺ (μ M)	Post- Supplem entation NAD ⁺ (μ M)	Percenta ge Increase
Airhart, 2017[10] [12]	250 mg to 1000 mg twice daily (escalating)	9 days	8	~25 (estimated from data)	~50 (estimated from data)	~100%[10] [12]
Martens, 2018[16]	1000 mg/day	6 weeks	24	Not reported	Not reported	~60% (in PBMCs) [17]
Dollerup, 2018	2000 mg/day	12 weeks	40	Not reported	Not reported	Not significant in muscle
Elhassan, 2019	1000 mg/day	10-12 days	12	~22	~51	~132%

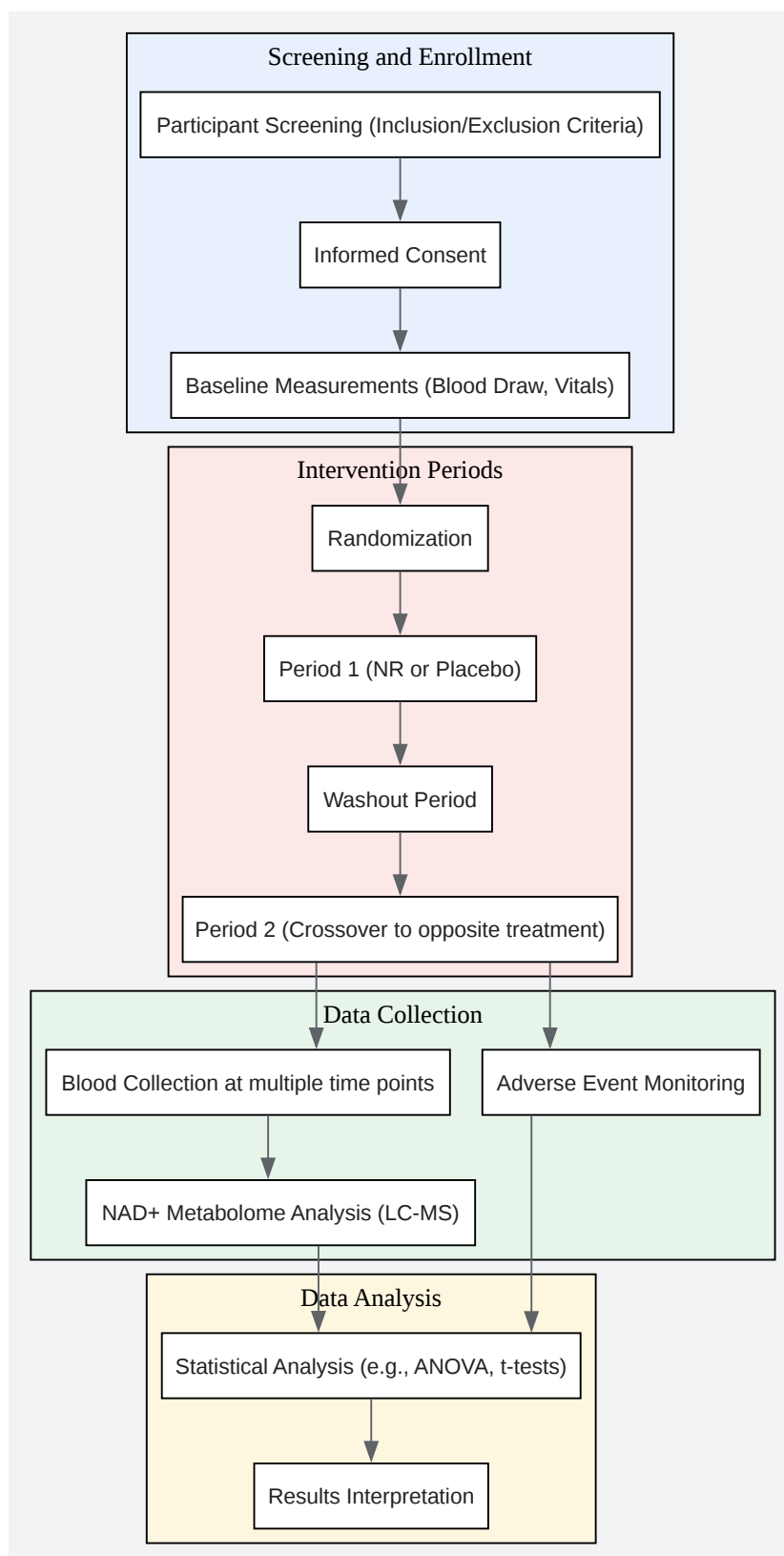
Table 2: Pharmacokinetics of a Single 1000 mg Oral Dose of NR in Healthy Volunteers

Parameter	Value	Unit	Reference
Tmax (Time to peak concentration) of NR	~2.5	hours	[10]
Cmax (Peak plasma concentration) of NR	~1.7	μM	[10]
Tmax of NAD+	~8	hours	[10]
Peak fold increase in NAD+	~2.7	-	[15]

Detailed Experimental Protocols

Protocol for a Randomized, Placebo-Controlled Crossover Trial of NR

This protocol is based on the design of several key human clinical trials of NR.



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Diagram 2: Generalized Experimental Workflow for an NR Clinical Trial.

Methodology Details:

- **Study Design:** A randomized, double-blind, placebo-controlled crossover design is often employed to minimize bias.
- **Participants:** Healthy volunteers within a specified age range are recruited. Exclusion criteria typically include chronic illnesses, use of certain medications, and vitamin B3 supplementation.
- **Intervention:** Participants receive a standardized dose of NR (e.g., 500 mg or 1000 mg daily) or a matching placebo for a defined period (e.g., 6-8 weeks). After a washout period, they cross over to the other treatment arm.
- **Blood Sampling:** Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) are collected at baseline and at various time points during the intervention periods.
- **NAD⁺ Metabolome Analysis:** The concentrations of NAD⁺ and related metabolites (e.g., NMN, NAM, NAAD) are quantified using validated analytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS).[\[18\]](#)[\[19\]](#)[\[20\]](#)

Analytical Method for NAD⁺ Quantification by LC-MS

- **Sample Preparation:** Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Metabolites are extracted, often using a methanol-based protein precipitation method, in the presence of internal standards.
- **Chromatographic Separation:** The extracted metabolites are separated using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.[\[20\]](#)
- **Mass Spectrometry Detection:** The separated metabolites are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[\[18\]](#)[\[19\]](#)

Conclusion

The discovery of β -nicotinamide riboside as a bona fide NAD⁺ precursor has opened up new avenues for research into aging and metabolic diseases. The robust body of evidence from preclinical and human studies demonstrates that NR is a safe and effective means of increasing NAD⁺ levels. For researchers and drug development professionals, NR represents a promising therapeutic candidate for conditions associated with NAD⁺ depletion. Further research is warranted to fully elucidate its long-term effects and clinical applications in various disease states.

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References

- 1. xtendlife.com [xtendlife.com]
- 2. Synthesis of β -nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Riboside: Benefits, Side Effects and Dosage [healthline.com]
- 4. Discoveries of nicotinamide riboside as a nutrient and conserved NRK genes establish a Preiss-Handler independent route to NAD⁺ in fungi and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aboutnad.com [aboutnad.com]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 9. The emergence of the nicotinamide riboside kinases in the regulation of NAD⁺ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD⁺ levels in healthy volunteers | PLOS One [journals.plos.org]
- 11. consensus.app [consensus.app]

- 12. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD⁺ levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. First human clinical trial for nicotinamide riboside | EurekAlert! [eurekalert.org]
- 16. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldmanlaboratories.com [goldmanlaboratories.com]
- 18. NADomics: Measuring NAD⁺ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. infoscience.epfl.ch [infoscience.epfl.ch]
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